

Application Notes: Use of Ibiglustat Succinate in iPSC-Derived Neuron Models

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Compound of Interest

Compound Name: *Ibiglustat succinate*

Cat. No.: *B12419537*

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Introduction: Modeling Neuronopathic Lysosomal Storage Disorders

Induced pluripotent stem cells (iPSCs) derived from patients with genetic disorders offer a powerful platform for studying disease mechanisms and testing therapeutic candidates in a physiologically relevant context. This is particularly valuable for neuronopathic lysosomal storage disorders (LSDs), such as Gaucher disease (GD), where obtaining primary patient neurons for research is not feasible.[\[1\]](#)

Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme β -glucocerebrosidase (GCase).[\[2\]](#) A deficiency in GCase activity leads to the accumulation of its primary substrate, glucosylceramide (GlcCer), and its deacylated form, glucosylsphingosine (GlcSph), within lysosomes.[\[2\]](#) In the neuronopathic forms of GD (Types 2 and 3), this accumulation in the central nervous system (CNS) leads to progressive and severe neurodegeneration.[\[2\]](#) Furthermore, mutations in GBA1 are a significant genetic risk factor for Parkinson's disease (PD), linking the accumulation of these glycosphingolipids to the aggregation of proteins like α -synuclein.[\[1\]](#)

iPSC-derived neuron models from GD patients successfully replicate key disease phenotypes, including reduced GCase activity and the pathological accumulation of GlcCer, making them an ideal system for evaluating novel therapeutics.

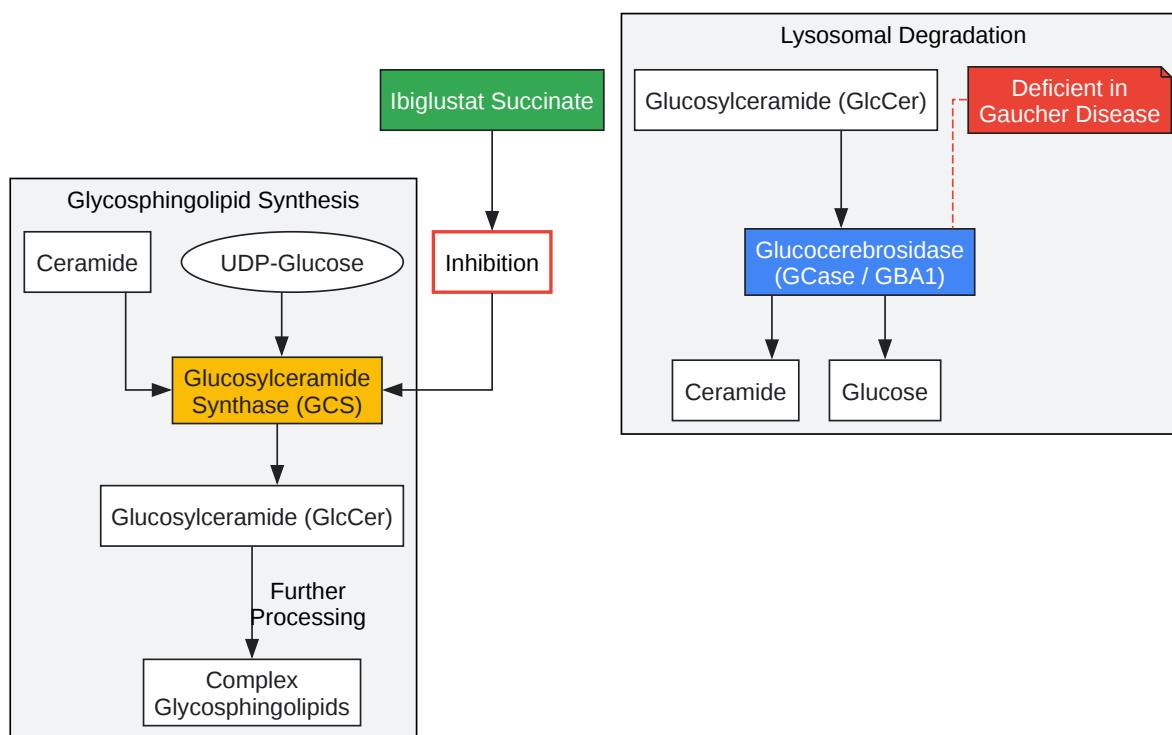
Principle: Substrate Reduction Therapy with Ibiglustat Succinate

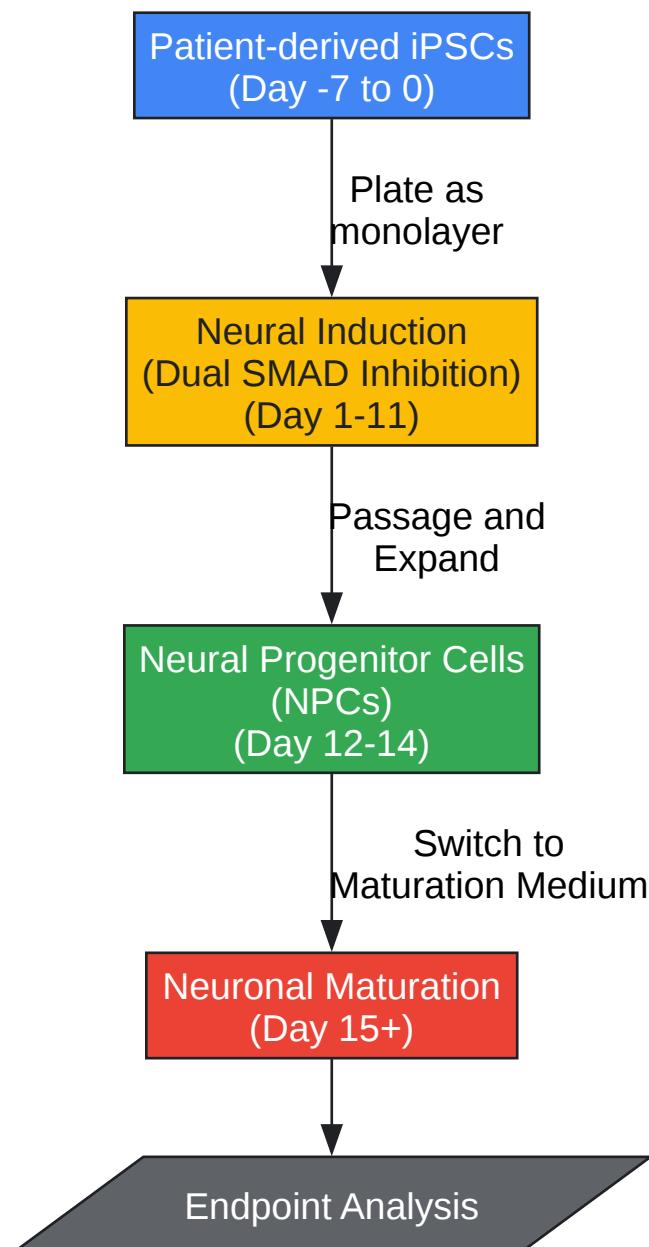
Substrate Reduction Therapy (SRT) is a therapeutic strategy that aims to restore the metabolic balance in LSDs by decreasing the rate of synthesis of the accumulating substrate. By slowing the influx of the substrate into the lysosome, the residual enzymatic activity of the cell can more effectively clear what has already accumulated.

Ibiglustat succinate (also known as Venglustat) is a potent, brain-penetrant inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the first committed step in the synthesis of most glucosphingolipids, including GlcCer. By inhibiting GCS, Ibiglustat effectively reduces the production of GlcCer, thereby lowering the substrate burden on the deficient GCase enzyme. Its ability to cross the blood-brain barrier makes it a promising candidate for treating the neurological manifestations of diseases like Gaucher disease.

Mechanism of Action of Ibiglustat Succinate

Ibiglustat acts directly on Glucosylceramide Synthase (GCS), the enzyme responsible for transferring a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide. In Gaucher disease, the subsequent breakdown of GlcCer to ceramide and glucose by the GCase enzyme is impaired. Ibiglustat intervention reduces the overall amount of GlcCer synthesized, alleviating its downstream pathological accumulation.





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References

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